Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate
Description
Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate is a piperidine-based compound featuring a 3,3-diphenylpropanoyl group at the 1-position and a methyl ester at the 4-carboxylate position. The diphenylpropanoyl moiety may enhance lipophilicity, influencing blood-brain barrier penetration, while the ester group modulates metabolic stability.
Properties
IUPAC Name |
methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-26-22(25)19-12-14-23(15-13-19)21(24)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLSKRHONVHNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method includes the acylation of piperidine-4-carboxylate with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Carfentanil and Its Analogs
Compound: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate (carfentanil) Key Differences:
- Substituents: Carfentanil has a phenylethyl group at the 1-position and a phenylpropanoylamino group at the 4-position, whereas the target compound replaces these with a 3,3-diphenylpropanoyl group.
- Pharmacology: Carfentanil is a μ-opioid receptor agonist with ~10,000× higher potency than morphine, attributed to its phenylpropanoylamino group enhancing receptor binding . The diphenylpropanoyl group in the target compound may alter receptor selectivity or potency, though specific data are lacking.
Table 1 : Structural and Pharmacological Comparison
Piperidine Carboxylates with Aromatic Substituents
Compound : 1-Benzyl-4-[N-(1-oxopropyl)]-N-phenylpiperidine-4-carboxylate
Key Differences :
- Synthesis: This benzyl-substituted analog was synthesized via propionic anhydride reflux (79.9% yield), contrasting with the diphenylpropanoyl derivative, which may require different acylating agents .
Compound: 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid Key Differences:
- Functional Groups: The dimethoxyphenyl group enhances water solubility via hydrogen bonding, unlike the diphenylpropanoyl group, which prioritizes lipid solubility .
- Applications : This compound is an intermediate in CNS drug development, highlighting structural versatility for tailored pharmacokinetics .
Ester Derivatives: Methyl vs. Ethyl Esters
Compound: Ethyl 1-(3-phenylpropanoyl)-4-piperidinecarboxylate Key Differences:
- Ester Group : The ethyl ester in this compound may slow hydrolysis compared to the methyl ester, prolonging metabolic half-life .
- Synthetic Flexibility : Ethyl esters are often used as prodrugs, whereas methyl esters are more resistant to esterase activity, suggesting divergent therapeutic strategies .
Table 2 : Physicochemical Properties of Ester Derivatives
Piperidine Derivatives in S1P Receptor Agonism
Compound : Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate
Key Differences :
- Therapeutic Target : This compound acts as an S1P receptor agonist for multiple sclerosis, contrasting with the opioid receptor focus of carfentanil analogs .
- Structural Features: The tert-butylphenyl-triazole group enhances target specificity, whereas the diphenylpropanoyl group may favor nonspecific CNS interactions .
Biological Activity
Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine core substituted with a carboxylate group and a 3,3-diphenylpropanoyl moiety. The molecular formula is , and its molecular weight is approximately 313.43 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems and other signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating cellular signaling pathways associated with survival and death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.2 | Apoptosis induction via caspase activation |
| Study B | MCF-7 | 10.5 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic functions.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- In Vivo Efficacy in Tumor Models : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight over a period of two weeks.
- Safety Profile Assessment : Toxicological evaluations revealed that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
